5alpha-Androstane-3alpha,17alpha-diol is a naturally occurring steroid compound and a metabolite of androgens, particularly dihydrotestosterone. As an endogenous steroid hormone, it plays significant roles in various biological processes, including acting as a neurosteroid that modulates the GABA A receptor. This compound is notable for its involvement in androgen metabolism and its potential therapeutic applications in conditions such as prostate cancer and neurobiology .
5alpha-Androstane-3alpha,17alpha-diol is classified as an androgenic steroid. It is derived from the metabolism of testosterone and dihydrotestosterone through enzymatic pathways involving 5alpha-reductase. The compound is found in various tissues, including the testes and brain, where it may exert both androgenic and estrogenic effects .
The synthesis of 5alpha-Androstane-3alpha,17alpha-diol typically involves the reduction of dihydrotestosterone using reducing agents such as lithium aluminum hydride or sodium borohydride. These methods allow for the selective reduction of the ketone group to form the corresponding diol under controlled conditions.
A novel synthesis method has also been reported involving the stereospecific cleavage of an oxadiazoline, providing an alternative route to produce this compound with potentially improved yields .
5alpha-Androstane-3alpha,17alpha-diol has a complex molecular structure characterized by its steroid backbone. The molecular formula is C19H32O2, with a molecular weight of approximately 288.46 g/mol. The compound features hydroxyl groups at the 3 and 17 positions on the steroid nucleus.
5alpha-Androstane-3alpha,17alpha-diol can undergo various chemical reactions:
The products formed from these reactions depend on specific conditions used. For instance, oxidation typically yields ketones while further reduction may produce various alcohol derivatives.
5alpha-Androstane-3alpha,17alpha-diol primarily acts by modulating the GABA A receptor as a positive allosteric modulator. This interaction enhances GABAergic activity, which may contribute to its neurosteroid effects. Additionally, it exhibits weak androgenic and estrogenic activities by interacting with androgen and estrogen receptors .
Relevant data regarding its properties can be found in various chemical databases, which provide detailed information about its behavior under different conditions .
5alpha-Androstane-3alpha,17alpha-diol has several scientific applications:
This compound's unique properties make it a valuable subject for ongoing research across multiple scientific disciplines.
The biosynthesis of 5α-androstane-3α,17α-diol (3α,17α-diol) is governed by sequential enzymatic reactions. The initial step involves 5α-reductase (primarily Type 1 isoform in non-gonadal tissues), which reduces testosterone or progesterone to 5α-dihydrotestosterone (DHT) or 5α-dihydroprogesterone, respectively. DHT then undergoes stereospecific reduction via 3α-hydroxysteroid dehydrogenases (3α-HSDs), yielding 3α,17α-diol. This enzyme family includes AKR1C1–AKR1C4 isoforms, which utilize NADPH as a cofactor. Notably, 3α-HSDs also catalyze the reverse reaction (oxidation), establishing a dynamic equilibrium between DHT and 3α,17α-diol that regulates active androgen bioavailability [3] [5] [7].
In prostate cancer cells, an alternative route involves the metabolism of the inactive androgen 5α-androstane-3β,17β-diol (3β-diol) back to DHT via 3β-hydroxysteroid dehydrogenase (3β-HSD), bypassing conventional testosterone intermediates. This pathway is inhibited by abiraterone, underscoring its clinical relevance in castration-resistant prostate cancer [7].
Table 1: Key Enzymes in 5α-Androstane-3α,17α-Diol Biosynthesis
Enzyme | Isoform | Reaction | Cofactor | Tissue Localization |
---|---|---|---|---|
5α-Reductase | Type 1 | Testosterone → DHT | NADPH | Liver, Prostate, Skin |
5α-Reductase | Type 2 | Testosterone → DHT | NADPH | Prostate, Genital Skin |
3α-HSD | AKR1C1–4 | DHT ⇌ 5α-Androstane-3α,17α-diol | NADPH/NADP⁺ | Liver, Prostate, Brain |
3β-HSD | Type 1 | 3β-Diol → DHT (back-conversion) | NAD⁺ | Prostate, Adrenal |
A pivotal pathway for 3α,17α-diol synthesis bypasses traditional androgens via 5α-pregnane-3α,17α-diol-20-one (5α-pdiol). This intermediate is formed from progesterone through sequential 5α-reduction (to 5α-dihydroprogesterone) and 3α-reduction. 5α-pdiol is then cleaved by CYP17A1 (17,20-lyase activity) to yield androsterone, which is further reduced to 3α,17α-diol. Studies in tammar wallaby testes confirmed this route using radiolabeled progesterone tracers, where inhibition of 5α-reductase (with 4MA) blocked 3α,17α-diol synthesis. This "backdoor pathway" is evolutionarily conserved and dominates in tissues with high 5α-reductase expression but low 17β-HSD activity [1] [5].
In immature mouse testes, genetic models revealed that 5α-reductase 1 (not Type 2) drives this pathway. Mice lacking Srd5a1 (encoding 5α-reductase 1) showed absent 3α,17α-diol synthesis, while those lacking Srd5a2 had normal production, highlighting the isoform-specific roles [5].
Testes: Immature testes utilize dual pathways for 3α,17α-diol synthesis:
Prostate: Androgen-dependent tissues reactivate 3α,17α-diol via oxidation to DHT, fueling androgen receptor signaling. In LNCaP prostate cancer cells, 3α,17α-diol stimulates proliferation by activating epidermal growth factor (EGF)-like pathways, independent of classical androgen-receptor binding. This involves upregulation of EGFR, MAPK, and RAS pathway genes, merging growth factor signaling with steroid metabolism [8].
Adrenal Cortex: The adrenal gland contributes precursors (e.g., DHEA) for peripheral 3α,17α-diol synthesis. Adrenal 3β-HSD catalyzes DHEA conversion to androstenedione, which is reduced to testosterone and subsequently to 3α,17α-diol in extra-adrenal tissues [3] [7].
Table 2: Tissue-Specific Metabolic Flux of 3α,17α-Diol
Tissue | Primary Pathway | Key Intermediates | Biological Role |
---|---|---|---|
Immature Testes | Backdoor pathway | 5α-Pregnane-3α,17α-diol-20-one | Early virilization |
Prostate | Oxidation to DHT | DHT, Androsterone | Androgen receptor activation |
Liver | Conjugation (glucuronidation) | 3α,17α-Diol glucuronide | Systemic clearance |
Adrenal Cortex | Precursor synthesis | DHEA, Androstenedione | Peripheral androgen conversion |
Systemic levels of 3α,17α-diol are regulated by phase II conjugation:
These conjugates are hydrolyzed by tissue-specific sulfatases and glucuronidases, enabling reactivation to DHT in target organs like the prostate. This "futile cycle" between active androgens and their conjugates fine-tunes local androgen bioavailability [9].
Table 3: Conjugated Derivatives of 5α-Androstane-3α,17α-Diol
Compound Name | Conjugation Site | Enzyme | Biological Role |
---|---|---|---|
5α-Androstane-3α,17α-diol 3-sulfate | 3α-OH | SULT2A1 | Renal excretion |
5α-Androstane-3α,17α-diol 3-O-(β-D-glucuronide) | 3α-OH | UGT2B7/17 | Biomarker of peripheral androgen action |
5α-Androstane-3α,17α-diol 17-O-glucuronide | 17α-OH | UGT2B15 | Minor metabolite (low abundance) |
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 11030-71-0
CAS No.: 13205-44-2
CAS No.: